molecular formula C7H5BrN2O3 B1595575 N-(2-bromo-5-nitrophenyl)formamide CAS No. 98556-09-3

N-(2-bromo-5-nitrophenyl)formamide

Cat. No.: B1595575
CAS No.: 98556-09-3
M. Wt: 245.03 g/mol
InChI Key: ATYLSWFOQJOHCN-UHFFFAOYSA-N
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Description

N-(2-bromo-5-nitrophenyl)formamide: is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-5-nitrophenyl)formamide typically involves the reaction of 2-bromo-5-nitroaniline with formic acid or formic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-bromo-5-nitroaniline

    Reagent: Formic acid or formic anhydride

    Conditions: The reaction is usually conducted at elevated temperatures, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromo-5-nitrophenyl)formamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The formamide group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Reduction Reactions: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed:

    Substitution Reactions: Substituted phenylformamides

    Reduction Reactions: N-(2-amino-5-nitrophenyl)formamide

    Oxidation Reactions: N-(2-bromo-5-nitrophenyl)carboxylic acid

Scientific Research Applications

N-(2-bromo-5-nitrophenyl)formamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-nitrophenyl)formamide is primarily determined by its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological targets. The formamide group can form hydrogen bonds, affecting the compound’s solubility and binding affinity to molecular targets.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

N-(2-bromo-5-nitrophenyl)formamide can be compared with other similar compounds, such as:

    N-(2-chloro-5-nitrophenyl)formamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    N-(2-bromo-4-nitrophenyl)formamide: Positional isomer with the nitro group at the 4-position, affecting its chemical properties and biological activities.

    N-(2-bromo-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of formamide, influencing its solubility and reactivity.

Properties

IUPAC Name

N-(2-bromo-5-nitrophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYLSWFOQJOHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325438
Record name N-(2-bromo-5-nitrophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98556-09-3
Record name N-(2-bromo-5-nitrophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-bromo-5-nitroaniline (5.27 g, 24.3 mmol) in 98% formic acid (30 ml) was heated to reflux for 90 min under nitrogen. The cooled reaction mixture was then poured into cold water (600 ml) which afforded a yellow precipitate. The solid was isolated by filtration and the cake washed with cold water (2×200 ml). Subsequent drying overnight under vacuum overnight afforded N-formyl-2-bromo-5-nitroaniline (5.84 g, 98%) as a yellow solid: 1H NMR (DMSO-d6) δ 10.14 (br s, 1H), 9.01 (d, J=2.4 Hz, 1H), 8.46 (s, 1H), 7.98 (d, J=8.8 Hz, 1H), 7.91 (dd, J=8.8, 2.5 Hz, 1H); 13C NMR (DMSO-d6) δ 161.2, 146.9, 136.6, 134.0, 120.6, 119.8, 116.7.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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